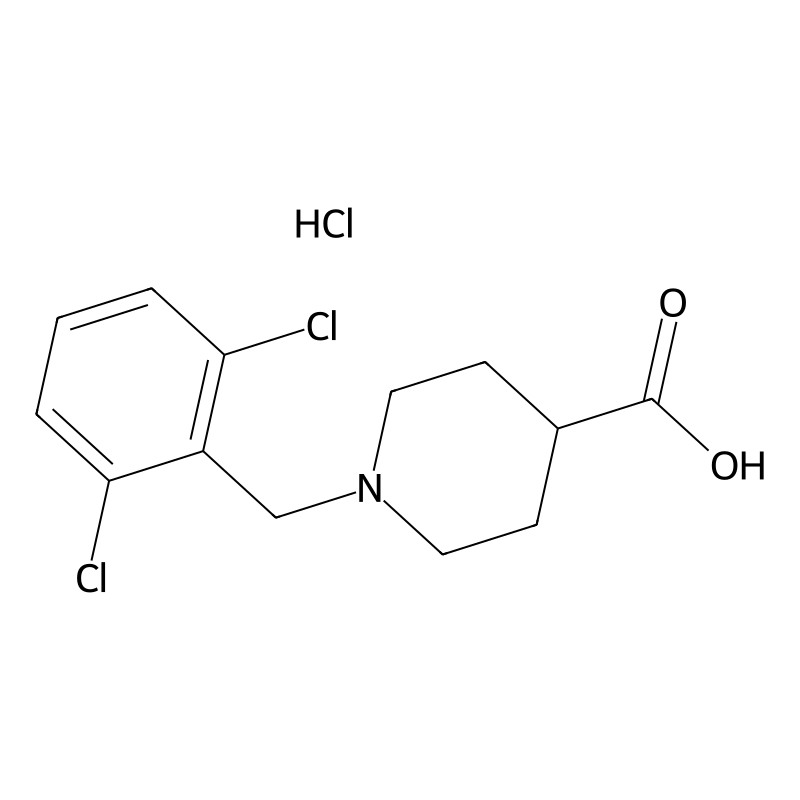

1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16Cl3NO2 and a molecular weight of 324.6 g/mol. It is characterized as a white crystalline powder and is primarily utilized in research settings, particularly as a penetration enhancer in topical drug formulations, cosmetic products, and transdermal patches. This compound was first introduced in the late 1960s by Laboratoires French Therapeutics and has since been recognized for its ability to improve the skin permeation of various active pharmaceutical ingredients .

The synthesis of 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction between 2,6-dichlorobenzyl chloride and piperidine-4-carboxylic acid in the presence of a base. The resulting product undergoes purification and crystallization to yield the final hydrochloride salt form. The chemical reaction can be summarized as follows:

1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride exhibits notable biological activities. It enhances skin permeation for both hydrophilic and lipophilic drugs by temporarily increasing the fluidity of the stratum corneum lipid bilayers. Additionally, it has demonstrated anti-inflammatory properties by inhibiting key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Furthermore, studies suggest potential anti-cancer effects, although more research is needed to fully elucidate these properties .

The synthesis of 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride can be achieved through several methods:

- Direct Reaction: The primary method involves reacting 2,6-dichlorobenzyl chloride with piperidine-4-carboxylic acid under basic conditions.

- Purification: Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.

- Characterization: The final product is characterized using spectroscopic methods like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) to confirm its structure and purity.

This compound has various applications in scientific research:

- Drug Delivery: As a penetration enhancer, it is used in formulations to improve drug absorption through the skin.

- Cosmetic Products: Its ability to enhance skin permeability makes it valuable in cosmetic formulations.

- Transdermal Patches: Employed in transdermal drug delivery systems to facilitate the absorption of therapeutic agents.

Studies on the interactions of 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride with other compounds have indicated its effectiveness in enhancing drug delivery across biological membranes. Research has shown that it can significantly increase the permeability of various drugs when applied topically or incorporated into transdermal systems. Interaction studies often utilize analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) to assess its efficacy in enhancing drug absorption .

Several compounds share structural similarities with 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride | Similar to DBPC | Different chlorination pattern may affect biological activity |

| 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid | Less chlorination | Potentially lower skin penetration enhancement |

| Laurocapram (also known as DBPC) | Same compound | Recognized for specific applications in dermal formulations |

Uniqueness

The distinct feature of 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride lies in its specific chlorination pattern at positions 2 and 6 on the benzyl ring, which significantly influences its biological activity and effectiveness as a penetration enhancer compared to other similar compounds .